molecular formula C8H8BFO4 B1461742 3-Fluoro-5-methoxycarbonylphenylboronic acid CAS No. 871329-62-3

3-Fluoro-5-methoxycarbonylphenylboronic acid

Cat. No.: B1461742
CAS No.: 871329-62-3
M. Wt: 197.96 g/mol
InChI Key: VKHJVASTGLPBBL-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Fluoro-5-methoxycarbonylphenylboronic acid is a boronic acid derivative featuring a fluorine atom at the 3-position and a methoxycarbonyl (-CO₂CH₃) group at the 5-position of the benzene ring, with a boronic acid (-B(OH)₂) moiety. The compound is often stabilized as a pinacol ester (CAS: 1016979-31-9), which enhances its stability for storage and synthetic applications .

Properties

IUPAC Name

(3-fluoro-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHJVASTGLPBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660113
Record name [3-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid
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Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-62-3
Record name Benzoic acid, 3-borono-5-fluoro-, 1-methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
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Biological Activity

3-Fluoro-5-methoxycarbonylphenylboronic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈BFO₄
  • Molecular Weight : 197.96 g/mol
  • CAS Number : 871329-62-3
  • Melting Point : 138-142 °C

The compound features a boronic acid group, which is significant for its interactions with biomolecules, particularly in the context of enzyme inhibition and drug design.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is crucial for:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to their active sites, affecting their catalytic activity. For instance, they have been shown to interact with serine proteases and glycosidases.
  • Signal Transduction Modulation : The compound may influence cellular signaling pathways by modulating the activity of specific proteins involved in these processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibitory effects on cancer cell lines
AntifungalPotential activity against Candida species
Anti-inflammatoryModulation of inflammatory pathways

Case Study Example

In one study, a series of boronic acid derivatives were synthesized and tested for their ability to inhibit specific enzymes involved in cancer progression. The findings indicated that modifications to the boronic acid moiety significantly affected both the potency and selectivity of the compounds against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateModerate anticancer activity
Methyl 5-fluoro-2-methoxybenzoateAntifungal properties against Candida

These comparisons highlight the potential for this compound to serve as a lead compound in drug development.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H8BFO4
  • Molecular Weight : 197.96 g/mol
  • Functional Groups : Boronic acid, methoxycarbonyl, and fluorine substituent

The presence of the boronic acid moiety allows for specific interactions with biological targets, particularly in enzyme inhibition scenarios. The compound's unique structure enhances its reactivity and selectivity in various chemical reactions.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions :
3-Fluoro-5-methoxycarbonylphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming biaryl compounds. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to form stable carbon-carbon bonds makes this compound a valuable reagent in organic synthesis.

Case Study: Biaryl Compound Synthesis

A study demonstrated the effectiveness of this compound in synthesizing complex biaryl structures, showcasing its utility in pharmaceutical development. The reaction conditions were optimized to achieve high yields and selectivity, highlighting its role as a building block for drug discovery.

Medicinal Chemistry

Drug Development :
The compound plays a significant role in drug development due to its ability to form stable carbon-carbon bonds. Its structure allows for modifications that enhance drug efficacy, particularly in anti-cancer drug synthesis.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit potent antitumor activity. In vitro studies demonstrated significant inhibition of cancer cell proliferation, indicating its potential as a therapeutic agent.

Material Science

Functionalized Polymers :
In material science, this compound is employed to synthesize novel materials with unique properties, including functionalized polymers used in electronics and coatings.

Case Study: Liquid Crystals

Research highlighted the use of this compound in developing liquid crystals for display technologies. The compound's unique properties contributed to improved performance characteristics in electronic applications.

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Enzyme Inhibition : Boronic acids are known for their ability to inhibit serine proteases and certain kinases. Studies have shown that this compound may inhibit key pathways involved in cancer progression.
  • Diabetes Management : Similar compounds have been investigated for their role in modulating glucose metabolism, indicating potential applications in diabetes treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence boronic acids' reactivity in cross-coupling reactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
3-Fluoro-5-methoxycarbonylphenylboronic acid 871329-62-3 C₈H₇BFO₄ 196.81 -F (3), -CO₂CH₃ (5) High reactivity due to electron-withdrawing CO₂CH₃
3-Fluoro-5-methoxyphenylboronic acid 609807-25-2 C₇H₈BFO₃ 169.95 -F (3), -OCH₃ (5) Moderate reactivity; electron-donating -OCH₃ reduces activation
3-Fluoro-5-(trifluoromethyl)phenylboronic acid 159020-59-4 C₇H₅BF₄O₂ 207.92 -F (3), -CF₃ (5) Enhanced reactivity from strong electron-withdrawing -CF₃
3-Fluoro-5-methylphenylboronic acid 850593-06-5 C₇H₇BFO₂ 152.81 -F (3), -CH₃ (5) Low reactivity; -CH₃ provides steric hindrance
2-Fluoro-5-methoxyphenylboronic acid 406482-19-7 C₇H₇BFO₃ 168.81 -F (2), -OCH₃ (5) Ortho-F substitution may hinder coupling efficiency
3-Chloro-5-fluorophenylboronic acid 328956-61-2 C₆H₄BClFO₂ 173.26 -Cl (3), -F (5) Halogen synergy improves electrophilicity
4-Fluoro-3-methoxycarbonylphenylboronic acid 874219-35-9 C₈H₇BFO₄ 196.81 -F (4), -CO₂CH₃ (3) Altered regiochemistry affects electronic distribution

Positional Isomerism and Steric Effects

  • Meta vs. Para Substitution : The 3-fluoro-5-substituted derivatives (e.g., this compound) exhibit optimized electronic communication between substituents, enhancing resonance stabilization of the boronic acid . In contrast, para-substituted analogs (e.g., 4-Fluoro-3-methoxycarbonylphenylboronic acid) may experience reduced conjugation efficiency .

Stability and Handling

  • Pinacol Ester Derivatives : The pinacol ester form of this compound (CAS: 1016979-31-9) offers improved hydrolytic stability compared to the free boronic acid, making it preferable for long-term storage .
  • Electron-Withdrawing Groups : Compounds with -CO₂CH₃ or -CF₃ substituents resist protodeboronation better than those with electron-donating groups (e.g., -OCH₃) .

Discrepancies and Limitations

  • Data Gaps : Molecular weights for some compounds (e.g., 3-Chloro-5-fluorophenylboronic acid) were calculated due to absent experimental data in the evidence .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides (Suzuki-Miyaura Type Approach)

  • Starting Materials:

    • 3-Fluoro-5-iodo or 3-fluoro-5-bromo methyl benzoate (aryl halide precursor)
    • Bis(pinacolato)diboron (boron source)
  • Catalyst System:

    • Palladium(0) catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
    • Base: Potassium acetate or potassium carbonate
  • Reaction Conditions:

    • Inert atmosphere (nitrogen or argon) to prevent oxidation
    • Solvents: Typically polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF)
    • Temperature: Elevated temperatures (80–110 °C) to facilitate reaction kinetics
    • Reaction time: Several hours (commonly 6–24 hours)
  • Mechanism:
    The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester intermediate. Subsequent hydrolysis yields the boronic acid.

  • Purification:
    After completion, the reaction mixture is cooled and worked up by aqueous extraction, followed by purification through recrystallization or chromatography to isolate the pure boronic acid.

Alternative Synthetic Routes

  • Direct Lithiation and Borylation:

    • Lithiation of the corresponding aryl compound (e.g., 3-fluoro-5-methoxycarbonylbenzene) using strong bases like n-butyllithium at low temperature (-78 °C), followed by quenching with trialkyl borates (e.g., trimethyl borate).
    • Acidic workup yields the boronic acid.
    • This method requires careful temperature control and handling of moisture-sensitive reagents but can be efficient for small-scale synthesis.
  • Transition Metal-Free Methods:

    • Emerging methodologies involve metal-free borylation using electrophilic boron reagents under mild conditions, but these are less common for this specific compound and require further optimization.

Industrial Scale Production

  • The industrial synthesis closely follows the palladium-catalyzed borylation route but employs continuous flow reactors for better control over reaction parameters, scalability, and safety.
  • Automated systems help maintain consistent catalyst loading, temperature, and inert atmosphere, ensuring high purity and yield.

Summary of Key Preparation Data

Parameter Typical Conditions/Values Notes
Starting material 3-Fluoro-5-iodo or bromo methyl benzoate Commercially available or synthesized
Boron source Bis(pinacolato)diboron Stable and widely used reagent
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Palladium(0) complex
Base Potassium acetate or potassium carbonate Facilitates transmetallation
Solvent DMF, dioxane, or THF Polar aprotic solvents preferred
Temperature 80–110 °C Elevated temperature needed
Atmosphere Nitrogen or argon To avoid oxidation
Reaction time 6–24 hours Depends on scale and catalyst efficiency
Purification Recrystallization or chromatography To achieve >95% purity
Yield Typically 60–85% Varies with conditions and scale

Research Findings and Optimization Insights

  • Catalyst Loading: Lower catalyst loadings (0.5–1 mol%) are preferred for cost-effectiveness without compromising yield.
  • Base Selection: Potassium acetate often provides better yields and cleaner reactions than stronger bases like sodium hydroxide, reducing side reactions.
  • Solvent Effects: Dioxane and DMF provide good solubility for reactants and catalyst stability, enhancing reaction rates.
  • Substituent Effects: The fluoro and methoxycarbonyl groups influence electronic properties, affecting the oxidative addition step and overall reaction kinetics.
  • Scale-Up Considerations: Continuous flow reactors improve heat transfer and mixing, minimizing byproducts and enabling safer handling of palladium catalysts on an industrial scale.

Q & A

Basic: What are the recommended synthetic routes for 3-Fluoro-5-methoxycarbonylphenylboronic acid, and how can purity be validated?

Methodological Answer:
A common synthetic approach involves using its pinacol ester as a precursor (CAS 1016979-31-9), which can be hydrolyzed under mild acidic conditions to yield the free boronic acid . For purification, recrystallization or preparative HPLC (≥99% purity, as noted in boronic acid derivatives) is recommended. Purity validation should combine HPLC (retention time comparison) with 1H^1\text{H}/13C^{13}\text{C}-NMR to confirm the absence of anhydride byproducts, which may form during storage .

Basic: What spectroscopic and computational techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : The fluorine atom induces distinct 19F^{19}\text{F}-NMR shifts (~-110 to -120 ppm), while the methoxycarbonyl group’s carbonyl resonance appears at ~165-170 ppm in 13C^{13}\text{C}-NMR.
  • IR : Stretching vibrations for B-OH (3200–3400 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) are diagnostic.
  • DFT Calculations : Comparative studies using B3LYP/6-31G(d) basis sets (as applied to similar phenylboronic acids) predict vibrational modes and electronic properties, aiding spectral interpretation .

Advanced: How do electron-withdrawing substituents (fluoro and methoxycarbonyl) influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:
The fluoro group (meta to boron) enhances electrophilicity at the boron center, while the methoxycarbonyl (para to boron) further polarizes the aromatic ring, accelerating transmetalation. However, steric hindrance from the carbonyl group may reduce coupling yields with bulky aryl halides. Optimization requires Pd catalysts with strong oxidative addition activity (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) to prevent protodeboronation .

Advanced: What stabilization strategies prevent decomposition during storage and handling?

Methodological Answer:

  • Storage : Store under inert gas (N2_2/Ar) at 0–6°C in amber vials to mitigate air/moisture sensitivity .
  • Stabilization : Co-crystallize with pinacol or use anhydrous solvents (THF, DMF) to suppress boroxine formation. Regular purity checks via 1H^1\text{H}-NMR (monitoring ~8.5 ppm for boronic acid dimer peaks) are advised .

Advanced: How can DFT studies predict reactivity and guide experimental design?

Methodological Answer:
DFT/B3LYP simulations calculate:

  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites for cross-coupling.
  • Transition States : For predicting regioselectivity in reactions with aryl halides.
  • Solvent Effects : Using PCM models to optimize reaction media (e.g., THF vs. DMSO). Experimental validation involves comparing computed vs. observed 1H^1\text{H}-NMR shifts and coupling yields .

Data Contradiction: How to resolve discrepancies in reported coupling efficiencies?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst Systems : Pd(OAc)2_2/SPhos may outperform Pd(PPh3_3)4_4 for electron-deficient substrates.
  • Base Selection : Cs2_2CO3_3 increases reaction rates but may degrade acid-sensitive substrates.
  • Impurities : Anhydride byproducts (from ) can inhibit catalysis. Pre-purify via silica gel chromatography (EtOAc/hexane) before use. Document solvent purity and reaction temperature rigorously .

Advanced: What side reactions occur during cross-coupling, and how are they mitigated?

Methodological Answer:
Common side reactions:

  • Protodeboronation : Minimize by using degassed solvents and avoiding strong acids.
  • Homocoupling : Add catalytic Cu(I) to suppress Pd-mediated dimerization.
  • Anhydride Formation : Use fresh reagents and monitor via FTIR (loss of B-OH peaks). Post-reaction quenching with NH4_4Cl(aq) and extraction with ethyl acetate improves product isolation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Fluoro-5-methoxycarbonylphenylboronic acid
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3-Fluoro-5-methoxycarbonylphenylboronic acid

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